molecular formula C10H17N7O2 B6068117 1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea

1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea

Cat. No.: B6068117
M. Wt: 267.29 g/mol
InChI Key: JIXMFCVBIATXRC-UHFFFAOYSA-N
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Description

1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrrolidinone ring, a tetrazole ring, and a urea moiety

Properties

IUPAC Name

1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O2/c1-6(2)17-5-7(3-8(17)18)4-11-10(19)12-9-13-15-16-14-9/h6-7H,3-5H2,1-2H3,(H3,11,12,13,14,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXMFCVBIATXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)CNC(=O)NC2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, such as a substituted amine, the pyrrolidinone ring can be formed through cyclization reactions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile compound.

    Coupling with Urea: The final step involves coupling the pyrrolidinone-tetrazole intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential as drug candidates. The presence of the pyrrolidinone and tetrazole rings suggests possible applications in the development of pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-oxo-1-methylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea
  • 1-[(5-oxo-1-ethylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea
  • 1-[(5-oxo-1-propylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea

Uniqueness

The uniqueness of 1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea lies in its specific substituents and the resulting chemical properties. The presence of the propan-2-yl group may confer distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.

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